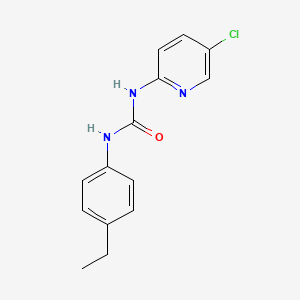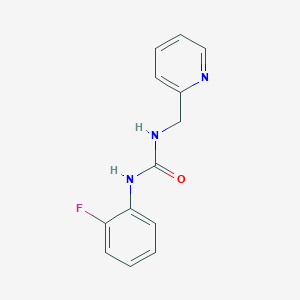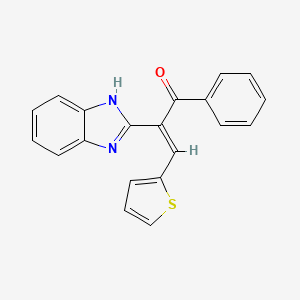![molecular formula C21H18N2O2 B5301508 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide, also known as OBI-3424, is a small molecule drug that has shown promising results in preclinical studies for cancer treatment.
Mechanism of Action
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is a prodrug that is activated by the enzyme NQO1, which is overexpressed in many cancer cells. Once activated, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide releases a DNA-damaging agent that induces apoptosis in cancer cells. The specificity of the drug to cancer cells over normal cells is due to the higher expression of NQO1 in cancer cells.
Biochemical and Physiological Effects:
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has been shown to induce DNA damage and apoptosis in cancer cells, leading to tumor growth inhibition. It has also been shown to have anti-angiogenic effects, which can further inhibit tumor growth. In addition, 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has been shown to have low toxicity in normal cells, indicating a favorable safety profile.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is its specificity for cancer cells, which can reduce off-target effects and increase efficacy. Another advantage is its low toxicity in normal cells, which can reduce side effects. However, one limitation of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is its low yield in the synthesis process, which can limit its availability for large-scale experiments.
Future Directions
There are several potential future directions for 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide research. One direction is to optimize the synthesis process to increase yield and reduce cost. Another direction is to explore the potential of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide in different cancer types and at different stages of cancer progression. Finally, clinical trials are needed to evaluate the potential of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide as a cancer treatment in humans.
Synthesis Methods
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide is synthesized through a multistep process involving the coupling of 2-aminobenzophenone with 2-bromoacetophenone, followed by reduction and acetylation. The final product is obtained through purification and isolation processes. The yield of the synthesis process is approximately 20%.
Scientific Research Applications
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential as a cancer treatment. In preclinical studies, it has shown efficacy against a variety of cancer cell lines, including breast, lung, and prostate cancer. 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide has also shown promising results in animal models, with significant tumor growth inhibition observed in xenograft models.
properties
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-19(22-13-12-15-6-2-1-3-7-15)14-23-18-11-5-9-16-8-4-10-17(20(16)18)21(23)25/h1-11H,12-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSQGUFNAIONFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2H-benzo[cd]indol-1-yl)-N-phenethyl-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5301464.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)